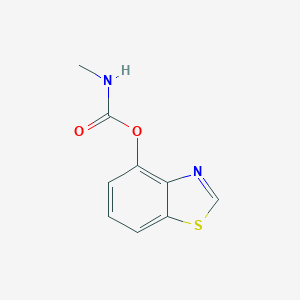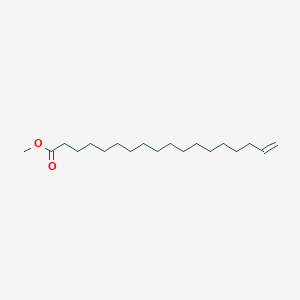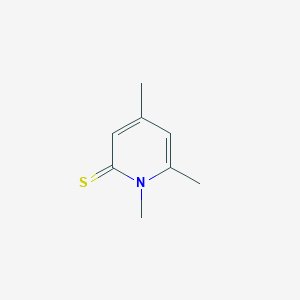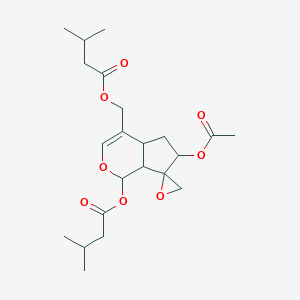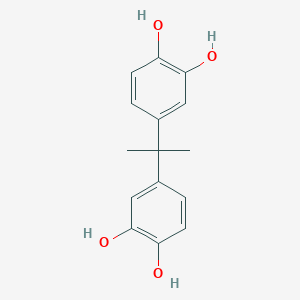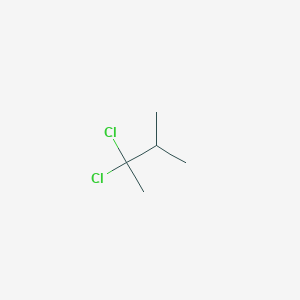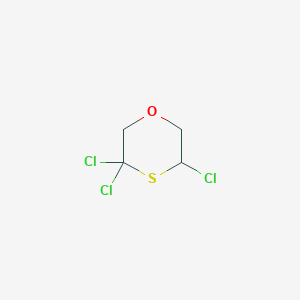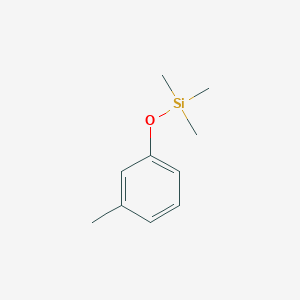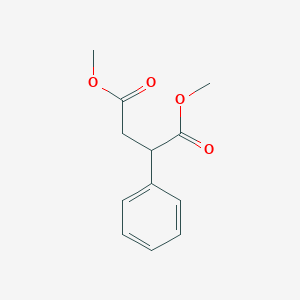
Dimethyl 2-phenylbutanedioate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the chemo-enzymatic synthesis of all isomers of 2-methylbutane-1,2,3,4-tetraol involves stereospecific oxidation and lipase-catalyzed enantioselective resolution, followed by reduction . Another synthesis approach for related compounds includes the transformation of 2-phenylpropionic acid into different intermediates, which are then used to synthesize the desired products .
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as the bis(dimethyl sulfoxide-κO)bis(1-phenylbutane-1,3-dionato-κ2O,O')nickel(II), reveals coordination of molecules to metal atoms through oxygen atoms, forming a distorted octahedral coordination polyhedron . This information can be extrapolated to understand the coordination chemistry of similar diesters.
Chemical Reactions Analysis
Chemical reactions involving related compounds include the reaction of dimethyldioxirane with isobutane, leading to the formation of tert-butanol and acetone . Another example is the acid-catalyzed elimination of 2-t-butyl-4-dimethylamino-1-phenylbutan-2-ol, yielding a mixture of butenes . These studies provide insights into the reactivity and potential reaction pathways of dimethyl 2-phenylbutanedioate.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and reactivity. For example, the solubility behavior of {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in various solvents indicates the influence of substituents on solubility . The stability of tartrate-derived diols as protecting groups for boronic acids suggests that similar diesters may also serve as stable intermediates in organic synthesis .
Scientific Research Applications
Synthesis of Polymers : F. Xi et al. (1985) explored the synthesis of head-to-head poly(α-methylstyrene) using dimethyl 2,3-dimethyl-2,3-diphenylsuccinate, a related compound. This research contributes to the development of new polymers with potential industrial applications (Xi, Lillya, Bassett, & Vogl, 1985).
Chemo-enzymatic Synthesis : A study by Anders Riise Moen et al. (2007) involved the stereospecific oxidation of dimethyl citraconate to form various isomers of 2-methylbutane-1,2,3,4-tetraol. These compounds are significant contributors to atmospheric aerosols (Moen, Ruud, & Anthonsen, 2007).
Growth and Photosynthesis in Plants : W. F. Wieland and R. L. Wample (1985) investigated the effects of paclobutrazol on apple trees, a compound structurally related to Dimethyl 2-phenylbutanedioate. Their study focused on growth, photosynthesis, and carbohydrate content in plants (Wieland & Wample, 1985).
Photochemical Reactions : Research by W. Bhanthumnavin and W. Bentrude (2001) examined the photochemical rearrangements of certain phosphites, leading to compounds like Dimethyl 1-phenylethyl phosphite. These studies are crucial for understanding light-induced chemical processes (Bhanthumnavin & Bentrude, 2001).
Synthesis of Stereodefined Alkenoates : Rossi et al. (1992) reported on the stereoselective syntheses of 2-substituted alkyl 2-alkenoates, which have applications in the production of pheromones and other bioactive compounds (Rossi, Carpita, & Cossi, 1992).
Carbonylation Reactions : Consiglio et al. (1994) studied the carbonylation reactions of various styrenes using palladium complexes. Their work contributes to the field of organic synthesis, particularly in the formation of complex molecules (Consiglio, Nefkens, & Pisano, 1994).
Water Relations and Mineral Uptake in Plants : Another study by Wieland and Wample (1985) focused on the effects of paclobutrazol on root growth, water relations, and mineral uptake in apple trees. This research has implications for agricultural practices and plant physiology (Wieland & Wample, 1985).
Fragmentation of Phosphorothionates : Kuivalainen et al. (1995) conducted a study on the fragmentation of O,O-dimethyl O-aryl phosphorothionates, providing insights into the structural analysis of these compounds (Kuivalainen, Kostiainen, Björk, Uggla, & Sundberg, 1995).
Synthesis of Radiolabeled Compounds : Y. Miura et al. (1988) described the synthesis of radiolabeled trimebutine and metabolites, which are important for medical research and drug development (Miura, Hayashida, Chishima, Yoshikawa, & Takeyama, 1988).
Antineoplastic Properties of Compounds : A. Markosyan et al. (2014) explored the synthesis and antineoplastic properties of certain quinazolinones, highlighting the potential of these compounds in cancer treatment (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).
Mechanism of Action
Mode of Action
These interactions can lead to alterations in cell function, signaling pathways, or gene expression .
Biochemical Pathways
Many compounds of this class have diverse effects on cellular biochemistry, affecting multiple pathways. These can include metabolic pathways, signal transduction pathways, and pathways involved in cell growth and differentiation .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound . . These properties can significantly impact the bioavailability of a compound, influencing its therapeutic efficacy and potential for side effects.
Result of Action
The effects can vary widely depending on the specific targets and pathways involved. These could range from changes in cell growth and survival to alterations in cellular metabolism or signaling .
properties
IUPAC Name |
dimethyl 2-phenylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)8-10(12(14)16-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVIBFZHFCVINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342554 | |
| Record name | Butanedioic acid, phenyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-phenylbutanedioate | |
CAS RN |
15463-92-0 | |
| Record name | 1,4-Dimethyl 2-phenylbutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15463-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, phenyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



